Technical Guide: Synthesis of Dimethyl-d6-amine Hydrochloride
Technical Guide: Synthesis of Dimethyl-d6-amine Hydrochloride
Executive Summary
Dimethyl-d6-amine hydrochloride (CAS: 53170-19-7) is a critical deuterated building block in medicinal chemistry, primarily utilized to attenuate metabolic liability via the Kinetic Isotope Effect (KIE) or as a stable internal standard for LC-MS/MS bioanalysis.[1][2]
While industrial production often utilizes high-pressure catalytic amination of methanol-d4, this guide details a high-fidelity laboratory-scale synthesis based on the Reductive Hydrogenolysis of N-Benzylated Precursors .[1] This route is selected for its operational control, avoidance of inseparable poly-alkylated mixtures (common in direct ammonia alkylation), and high isotopic enrichment (>99 atom % D).
Strategic Reaction Pathway
The synthesis circumvents the selectivity challenges of direct alkylation by utilizing a benzyl "scaffold."[1] The benzyl group directs the alkylation to the tertiary amine stage and is subsequently removed under mild hydrogenolytic conditions, yielding the pure secondary amine salt.
Reaction Scheme Visualization
Figure 1: Strategic workflow for the synthesis of Dimethyl-d6-amine HCl via N-benzyl protection.
Experimental Protocol
Reagents and Materials
The following stoichiometry is calibrated for a 10 mmol scale.
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount | Role |
| Benzylamine | 107.15 | 1.0 | 1.07 g | Scaffold |
| Iodomethane-d3 (CD₃I) | 144.96 | 2.5 | 3.62 g | Deuterium Source |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g | Acid Scavenger |
| Acetonitrile (MeCN) | - | - | 20 mL | Solvent |
| Pd/C (10 wt%) | - | 10 wt% | 100 mg | Catalyst |
| HCl in Dioxane (4M) | - | 1.5 | 3.75 mL | Salt Formation |
Critical Note: Iodomethane-d3 is a volatile carcinogen.[1] All alkylation steps must be performed in a certified fume hood.
Step 1: Synthesis of N,N-Bis(trideuteromethyl)benzylamine
This step installs the two deuterated methyl groups.[1] The use of a tertiary amine intermediate prevents over-alkylation (quaternization is minimized by controlling stoichiometry and temperature).[1]
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Setup: Charge a dry 100 mL round-bottom flask (RBF) with Benzylamine (1.07 g, 10 mmol) and anhydrous Acetonitrile (20 mL).
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Base Addition: Add anhydrous K₂CO₃ (4.14 g, 30 mmol) and a magnetic stir bar. Cool the suspension to 0°C in an ice bath.
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Alkylation: Add Iodomethane-d3 (3.62 g, 25 mmol) dropwise over 15 minutes.
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Mechanistic Insight: The excess base neutralizes the HI generated, driving the equilibrium toward the tertiary amine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM). The starting primary amine spot should disappear.[1]
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to yield a yellow oil.
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Purification (Optional but Recommended): Pass the crude oil through a short silica plug eluting with 5% EtOAc/Hexanes to remove any quaternary ammonium salts.
Step 2: Hydrogenolysis and Salt Formation
This step cleaves the benzyl group.[1] Since dimethyl-d6-amine is volatile (bp ~7°C for the free base), it must be trapped immediately as the hydrochloride salt.
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Setup: Dissolve the N,N-bis(trideuteromethyl)benzylamine from Step 1 in Methanol (15 mL).
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Catalyst: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere.
-
Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solvent stream.
-
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient, or 1-2 atm in a Parr shaker). Stir vigorously at Room Temperature for 4–6 hours.
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Acid Trapping: Once the starting material is consumed (monitored by TLC), do not evaporate .[1] Add 4M HCl in Dioxane (3.75 mL) directly to the reaction mixture.
-
Logic: This converts the volatile free amine into the non-volatile hydrochloride salt in situ.[1]
-
-
Isolation: Filter the catalyst through a Celite pad. Rinse with a small volume of MeOH.
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Crystallization: Concentrate the filtrate under vacuum. The residue is Dimethyl-d6-amine HCl.[1][5][6][7] Recrystallize from Ethanol/Ether if higher purity is required.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
NMR Spectroscopy[1]
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¹H NMR (D₂O): The spectrum should be remarkably simple.
-
Expected: A broad singlet at ~2.7-2.9 ppm (exchangeable NH protons) may be visible depending on water suppression.
-
Absence: There must be NO signals corresponding to methyl protons (approx.[1] 2.7 ppm) or benzyl protons (7.4 ppm aromatic, 4.2 ppm benzylic). Any signal in the methyl region indicates incomplete deuteration (~2.6 ppm residual protio-methyl).
-
-
¹³C NMR:
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Expected: A septet at approx. 35-37 ppm due to C-D coupling (
).
-
-
²H NMR (Deuterium NMR):
-
Expected: A distinct singlet corresponding to the -CD₃ groups.
-
Mass Spectrometry[2][4]
-
ESI-MS (+):
Safety & Handling
-
Iodomethane-d3: Highly toxic alkylating agent.[1] Use double-gloving (nitrile/laminate) and work in a high-efficiency fume hood.
-
Amine Salts: Dimethyl-d6-amine HCl is hygroscopic.[1] Store in a desiccator at room temperature.
-
Nitrosamine Precursor: Secondary amines can form carcinogenic nitrosamines if exposed to nitrites.[1] Segregate from nitrosating agents.[1]
References
-
Synthesis of Deuterated Amines via Tosylates
-
Source: Zhao, W., et al.[2] "A practical synthesis of deuterated methylamine and dimethylamine." Journal of Chemical Research, 2014.
- Relevance: Establishes the benzyl-protection and sulfonate/halide alkylation str
-
-
Eschweiler-Clarke Methylation (Contextual)
-
Source: Lindeke, B., et al. "Specific deuteromethylation by the Eschweiler-Clarke reaction."[2] Biomedical Mass Spectrometry, 1978.
- Relevance: Discusses alternative routes using deuterated form
-
-
Commercial Reference & Physical Data
Sources
- 1. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biosynth.com [biosynth.com]
- 6. isotope.com [isotope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. medchemexpress.com [medchemexpress.com]
